

Comprehensive Spectral Profiling: 1-[Bromo(difluoro)methyl]-4-fluorobenzene

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Compound of Interest

Compound Name: 1-[Bromo(difluoro)methyl]-4-fluorobenzene

CAS No.: 2287300-31-4

Cat. No.: B2927319

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Executive Summary & Compound Identity

This technical guide provides an in-depth spectroscopic analysis of **1-[Bromo(difluoro)methyl]-4-fluorobenzene** (also referred to as p-fluorophenyldifluoromethyl bromide). This compound is a critical building block in medicinal chemistry, primarily utilized as a radical precursor for introducing the lipophilic, metabolically stable difluoromethyl () bioisostere into drug scaffolds.

Chemical Identity:

- IUPAC Name: **1-[Bromo(difluoro)methyl]-4-fluorobenzene**
- Molecular Formula:
- Molecular Weight: 225.01 g/mol

- Structural Features: para-substituted benzene ring containing a fluoro group and a bromodifluoromethyl moiety.

“

Technical Note on CAS Registry: While specific CAS numbers can vary by vendor or regulation, this guide focuses on the specific structure defined by the p-fluoro and gem-difluorobromo functionalities. Researchers should verify the specific isomer (para vs. meta) when sourcing.

Nuclear Magnetic Resonance (NMR) Profiling

The presence of both aromatic and aliphatic fluorine atoms makes NMR the primary validation tool. The

NMR spectrum is particularly diagnostic due to the distinct chemical environments of the two fluorine types.

NMR Spectroscopy (The Diagnostic Standard)

The molecule contains two distinct fluorine environments: the aromatic fluorine (

) and the difluoromethyl fluorines (

).

Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling ()	Structural Insight
	-43.0 to -44.5	Singlet (or broad s)	2F	(in)	The bromine atom induces a significant deshielding effect relative to a group (typically -63 ppm).
	-110.0 to -114.0	Multiplet (tt)	1F		Typical range for para-fluorinated aromatics. Shows complex coupling to aromatic protons.

Experimental Insight:

- Solvent Effects:

is the standard solvent. Shifts may drift by 0.5–1.0 ppm in polar aprotic solvents like DMSO-

.

- Internal Standard: For quantitative NMR (qNMR), use

-trifluorotoluene (

-63.7 ppm) to ensure accurate integration between the two signals.

NMR Spectroscopy

The proton spectrum is simplified by the lack of aliphatic protons. It displays a classic

(or

) symmetry characteristic of para-disubstituted benzenes.

- Region: 7.00 – 7.70 ppm
- Pattern: Two distinct multiplets integrating 2H each.
 - 7.55 – 7.65 ppm (2H, m): Protons ortho to the
group. These are deshielded by the strong electron-withdrawing nature of the difluorobromomethyl group.
 - 7.10 – 7.20 ppm (2H, m): Protons ortho to the Fluorine atom. These are relatively shielded due to the mesomeric (+M) effect of the fluorine, despite its inductive (-I) withdrawal.

NMR Spectroscopy

This spectrum is complex due to multiple Carbon-Fluorine couplings (

).

Carbon Environment	Chemical Shift ()	Splitting Pattern	Coupling Constant ()
	~115 - 120 ppm	Triplet ()	
(Ar-F)	~163 ppm	Doublet ()	
(Ar-C-CF)	~130 ppm	Triplet ()	
Aromatic CH	125 - 135 ppm	Doublets/Multiplets	observed

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and the presence of bromine (isotope pattern).

Isotope Pattern

Bromine exists as

(50.7%) and

(49.3%).

- Molecular Ion (

): You will observe two peaks of nearly equal intensity separated by 2 mass units.

- m/z 224 (

)

- m/z 226 (

)

Fragmentation Pathway

The fragmentation is dominated by the weakness of the

bond relative to the

bond.

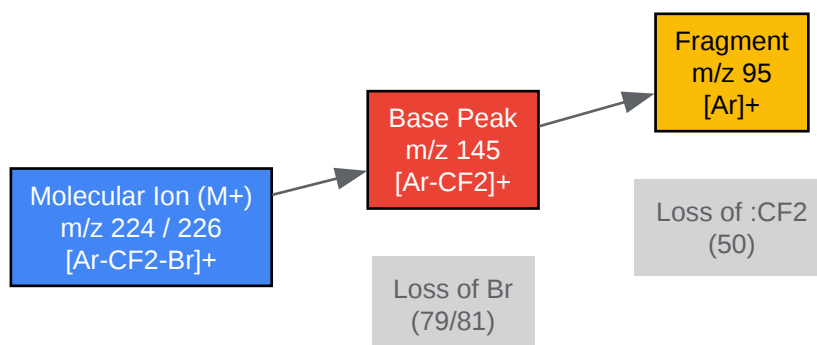
- Primary Event: Homolytic cleavage of the

bond.

- Major Fragment: The formation of the p-fluorophenyldifluoromethyl cation (or radical) at m/z 145.

- Secondary Loss: Loss of

(difluorocarbene) to generate the p-fluorophenyl cation (m/z 95).



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Figure 1: Proposed EI-MS fragmentation pathway for **1-[Bromo(difluoro)methyl]-4-fluorobenzene**.

Infrared (IR) Spectroscopy

FT-IR is useful for quick functional group verification, particularly the absence of C-H aliphatic stretches.

- Stretching: Strong, broad bands in the 1000 – 1350 cm region. The stretch is often distinct and intense around 1150 cm .
- Aromatic : Sharp peaks at 1500 and 1600 cm .
- Aromatic: Weak signals above 3000 cm .
- Absence: No aliphatic stretches (2800-2950 cm), confirming the lack of methyl/methylene groups.

Experimental Protocol: Handling & Analysis

This compound is an alkyl halide equivalent and should be treated as a potential alkylating agent and lachrymator.

Sample Preparation for NMR

Objective: Obtain high-resolution spectra without hydrolysis.

- Solvent Selection: Use anhydrous (Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to be acid-sensitive.
- Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
- Tube Quality: Use high-throughput 5mm NMR tubes.

- Acquisition:

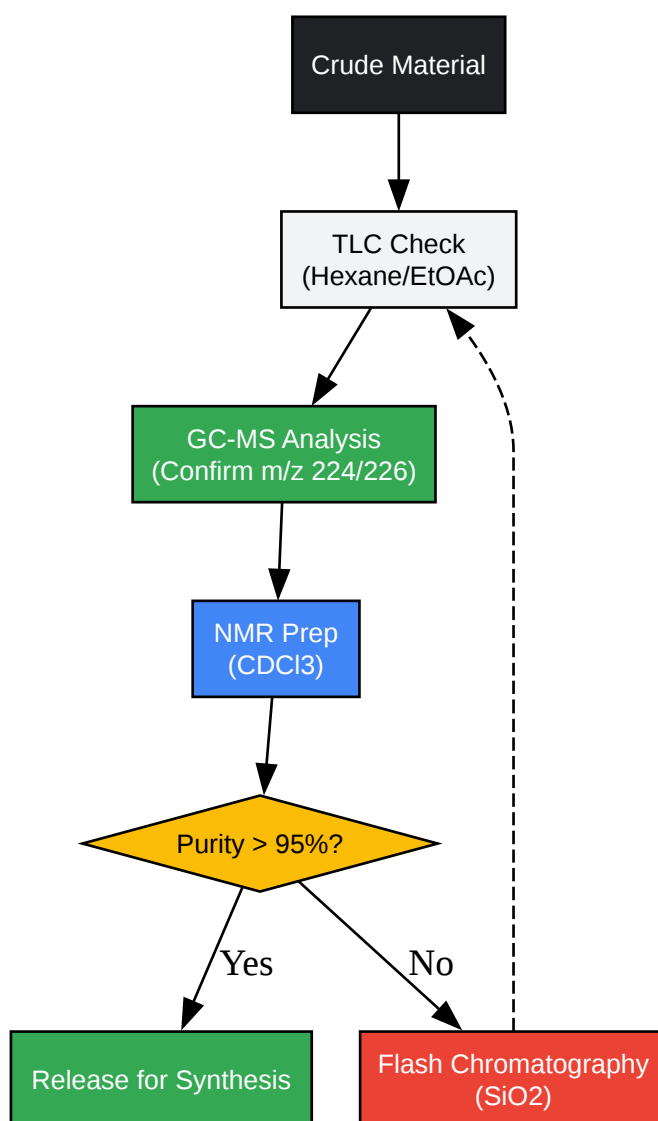
- Run

(16 scans).

- Run

(without proton decoupling first to see J-coupling, then decoupled if simplification is needed).

Analytical Workflow Diagram



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Figure 2: Quality control workflow for validating fluorinated building blocks.

References

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Sources

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